molecular formula C12H13ClN2S B1482764 4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2091097-28-6

4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No. B1482764
CAS RN: 2091097-28-6
M. Wt: 252.76 g/mol
InChI Key: ZWJXMNUGJNUDBF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole (CMCPT) is a synthetic compound that has a range of potential applications in scientific research, including in biochemical and physiological studies. It is a small molecule, consisting of a pyrazole ring with a chlorine, cyclopropylmethyl, and thiophen-3-yl substituent. CMCPT has been studied extensively in recent years, with a number of studies focusing on its synthesis, mechanism of action, and its biochemical and physiological effects. In

Scientific Research Applications

  • Synthesis and Structural Characterization : A related compound, 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, was synthesized and structurally characterized. This study demonstrated the ability to create complex molecules with specific structural properties, which is vital in the development of new pharmaceuticals and materials (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

  • Reaction with Hydrazines : In another study, Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to form pyrazoles, highlighting the compound's reactivity which is a critical factor in synthesizing novel organic compounds (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

  • Antimicrobial and Anticancer Agents : A study on novel pyrazole derivatives, including compounds similar to 4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole, demonstrated potential as antimicrobial and anticancer agents. This suggests the utility of such compounds in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Antioxidant Activity : A study on pyrazoline derivatives found that some compounds exhibited significant antioxidant activity, which is relevant for developing treatments for oxidative stress-related diseases (Lavanya, Padmavathi, & Padmaja, 2014).

  • Fluorescence Properties : Pyrazoline derivatives were studied for their fluorescence properties, which are important in developing fluorescent probes and materials for various scientific applications (Ibrahim, Al‐Refai, Ayub, & Ali, 2016).

properties

IUPAC Name

4-(chloromethyl)-1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c13-5-11-7-15(6-9-1-2-9)14-12(11)10-3-4-16-8-10/h3-4,7-9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJXMNUGJNUDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CSC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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